molecular formula C11H13NOS B13081794 (2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol

Cat. No.: B13081794
M. Wt: 207.29 g/mol
InChI Key: SXHQSANVCDKUNQ-MRVPVSSYSA-N
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Description

(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is a chiral compound that features a benzothiophene moiety attached to an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol typically involves the following steps:

    Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Amination: The benzothiophene derivative is then subjected to amination using appropriate amines under controlled conditions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene moiety.

    Reduction: Reduced forms of the amino alcohol.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

Chemistry

(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biomolecules and its potential as a ligand in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may play a crucial role in binding to these targets, while the amino alcohol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is unique due to its chiral nature and the presence of both a benzothiophene moiety and an amino alcohol group. This combination of features makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

(2R)-1-(1-benzothiophen-7-ylamino)propan-2-ol

InChI

InChI=1S/C11H13NOS/c1-8(13)7-12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3/t8-/m1/s1

InChI Key

SXHQSANVCDKUNQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CNC1=CC=CC2=C1SC=C2)O

Canonical SMILES

CC(CNC1=CC=CC2=C1SC=C2)O

Origin of Product

United States

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